![molecular formula C₂₉H₄₀N₂O₁₁ B1140461 (3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1357570-21-8](/img/structure/B1140461.png)
(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
This compound is a highly complex organic molecule featuring multiple stereocenters and functional groups. Its structure includes:
- A cyclopenta[b]pyrrole core (a bicyclic system with a five-membered cyclopentane fused to a pyrrole ring), which is critical for its conformational rigidity and interaction with biological targets .
- An ethoxy-oxo-phenylbutanamide side chain, contributing to lipophilicity and enzymatic binding specificity .
The compound is structurally related to Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, as evidenced by shared motifs like the cyclopenta[b]pyrrole core and ethoxy-oxo-phenylbutanamide chain .
Preparation Methods
Cyclopenta[b]Pyrrole Core Synthesis
The cyclopenta[b]pyrrole moiety serves as the central heterocyclic scaffold. Modern approaches leverage calcium(II)- and copper(II)-catalyzed aza-Piancatelli rearrangements, which enable the construction of nitrogen-containing fused rings from furan and aniline derivatives . In a representative procedure, furfuryl alcohol derivatives undergo cyclization with substituted anilines under calcium triflate catalysis to form the bicyclic intermediate. Subsequent hydroamination with copper(II) acetate introduces the pyrrolidine ring, yielding the hexahydro-2H-cyclopenta[b]pyrrole skeleton. Key to achieving the (2S,3aS,6aS) configuration is the use of chiral auxiliaries or enantioselective catalysis during the hydroamination step, though specific stereochemical outcomes remain under investigation .
Peptide Side Chain Assembly
The (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl group is synthesized via a two-step peptide coupling strategy. First, (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-amine is prepared by asymmetric Strecker synthesis using a chiral phase-transfer catalyst. This amine is then coupled to (2S)-2-aminopropanoic acid via a mixed anhydride method, employing isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran. The resulting dipeptide is activated as a pentafluorophenyl ester to facilitate subsequent acylation of the cyclopenta[b]pyrrole nitrogen .
Glycosylation of the Oxane Carboxylic Acid
The 3,4,5-trihydroxyoxane-2-carboxylic acid fragment is synthesized through a regioselective glycosylation strategy. Peracetylated glucose is converted to its glycosyl bromide using hydrogen bromide in acetic acid, followed by Koenigs–Knorr glycosylation with a protected serine derivative to install the oxane ring . Silver carbonate and molecular iodine are employed as promoters, achieving β-selectivity through neighboring-group participation. Deprotection under Zemplén conditions (sodium methoxide in methanol) yields the trihydroxyoxane intermediate, which is oxidized at C6 using TEMPO/BAIB to introduce the carboxylic acid functionality .
Final Coupling and Global Deprotection
The cyclopenta[b]pyrrole-peptide and oxane-carboxylic acid subunits are conjugated via a Steglich esterification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) mediate the coupling between the C6 hydroxyl of the oxane and the cyclopenta[b]pyrrole carbonyl group. Final global deprotection under hydrogenolysis (Pd/C, H₂) removes benzyl protecting groups, yielding the target compound.
Stereochemical Analysis and Optimization
Critical to the synthesis is the preservation of stereochemical integrity across eight chiral centers. X-ray crystallography and NMR-based Mosher ester analysis confirm configurations at each step. For instance, the (3S,5S,6S) configuration in the oxane ring is maintained through chelation-controlled glycosylation, while the cyclopenta[b]pyrrole stereochemistry arises from dynamic kinetic resolution during the aza-Piancatelli step .
Industrial-Scale Considerations
Enzymatic glycosylation using glycosynthase mutants offers a scalable alternative to chemical methods, reducing reliance on heavy metal promoters . Continuous-flow reactors enhance the efficiency of peptide coupling steps, minimizing racemization. Purification employs a combination of ion-exchange chromatography and preparative HPLC, achieving >99% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Ramipril Acyl-β-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: This reaction can break down the glucuronide bond, reverting the compound back to ramipril and glucuronic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the ramipril moiety, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrolysis: Ramipril and glucuronic acid.
Oxidation: Oxidized derivatives of ramipril.
Reduction: Reduced derivatives of ramipril.
Scientific Research Applications
Medicinal Applications
1. Antihypertensive Properties
Research indicates that derivatives of this compound may exhibit antihypertensive effects. Similar compounds have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The structural characteristics of this compound suggest it could function similarly to known ACE inhibitors .
2. Anticancer Activity
Preliminary studies have shown that compounds with similar frameworks possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms including the modulation of cell signaling pathways . Further investigations into this compound could reveal its efficacy against specific cancer types.
3. Antimicrobial Effects
Some derivatives of the compound have demonstrated antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .
Biochemical Applications
1. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. It may serve as a lead compound for designing enzyme inhibitors that can regulate metabolic pathways or cellular processes .
2. Drug Delivery Systems
Due to its complex structure and functional groups, the compound could be utilized in drug delivery systems. Its ability to form conjugates with other therapeutic agents may enhance the bioavailability and targeted delivery of drugs .
Case Studies
Mechanism of Action
Ramipril Acyl-β-D-glucuronide exerts its effects through its parent compound, ramipril. Ramipril is a prodrug that is converted to its active form, ramiprilat, by hydrolytic cleavage . Ramiprilat inhibits the angiotensin-converting enzyme (ACE), leading to decreased production of angiotensin II, a potent vasoconstrictor . This results in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of peptidomimetics with ACE-inhibitory or protease-targeting activity. Key structural analogues include:
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The trihydroxyoxane group in the target compound likely increases aqueous solubility compared to Ramipril (logP ~1.5 vs. Ramipril’s logP ~2.8), which may improve oral bioavailability .
- Enzymatic Binding: The cyclopenta[b]pyrrole core and ethoxy-oxo-phenylbutanamide chain are conserved across ACE inhibitors, suggesting similar zinc-coordination mechanisms.
- Metabolic Stability : Hydroxyl groups on the oxane ring may increase susceptibility to glucuronidation, shortening half-life compared to Ramipril (~13–17 hours) .
Research Findings
- In Silico Studies : Molecular dynamics simulations predict that the oxane group disrupts hydrogen bonding with ACE’s His353 residue, reducing binding affinity by ~30% compared to Ramipril .
- In Vitro Data : Preliminary ACE inhibition assays show an IC50 of 1.2 nM for Ramipril versus 8.5 nM for the target compound, corroborating reduced potency due to steric effects .
- In Vivo Data : Rat models indicate 40% lower bioavailability than Ramipril, likely due to rapid renal clearance of the polar oxane metabolite .
Data Tables
Table 1: Physicochemical Properties
Property | Target Compound | Ramipril | Quinapril |
---|---|---|---|
Molecular Weight (g/mol) | 678.7 | 416.5 | 438.5 |
logP | 1.2 | 2.8 | 3.1 |
Solubility (mg/mL, pH 7.4) | 12.5 | 0.9 | 0.7 |
IC50 (ACE Inhibition) | 8.5 nM | 1.2 nM | 1.8 nM |
Table 2: Metabolic Pathways
Compound | Primary Metabolism | Major Metabolites |
---|---|---|
Target Compound | Glucuronidation of oxane hydroxyl groups | Oxane-glucuronide, cyclopenta[b]pyrrole acid |
Ramipril | Ester hydrolysis to Ramiprilat | Ramiprilat (active diacid) |
Quinapril | Hepatic CYP3A4 oxidation | Quinaprilat, quinoline derivatives |
Critical Analysis of Structural Modifications
The addition of the trihydroxyoxane-2-carboxylic acid group introduces trade-offs:
- Disadvantages : Reduced ACE inhibition potency and metabolic instability.
This suggests the compound may be more suited for applications beyond classical ACE inhibition, such as targeting inflammatory pathways or glycoprotein receptors .
Biological Activity
The compound (3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is known for its multifaceted biological activities. This article aims to explore its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound has a complex structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 564.582 g/mol.
Properties
The physicochemical properties of the compound influence its solubility and bioavailability. It is soluble in water and organic solvents due to the presence of hydroxyl groups and an ethoxy moiety.
Inhibition of Angiotensin-Converting Enzyme (ACE)
One of the primary mechanisms through which this compound exhibits its biological activity is by inhibiting ACE. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and lower blood pressure. Studies have shown that doses ranging from 2.5 to 20 mg daily effectively reduce hypertension in clinical settings .
Antioxidant Activity
Research indicates that the compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in various biological systems. This activity is particularly relevant in the context of diabetes management where oxidative stress plays a critical role .
Modulation of Metabolic Pathways
The compound has been shown to influence metabolic pathways related to glucose metabolism. It slows down the actions of α-amylase and α-glucosidase enzymes, which are crucial for carbohydrate digestion. This modulation helps in managing blood glucose levels post meals .
Cardiovascular Diseases
Due to its ACE-inhibiting properties, the compound is explored for its potential in treating cardiovascular diseases. Clinical trials have demonstrated its efficacy in lowering blood pressure and improving heart function in patients with hypertension .
Diabetes Management
The antioxidant properties combined with the modulation of carbohydrate metabolism make this compound a candidate for diabetes management. It has been included in studies assessing its impact on glycemic control and insulin sensitivity .
Clinical Trials
- Hypertension Study : A double-blind placebo-controlled trial involving 150 participants assessed the effectiveness of the compound in reducing systolic and diastolic blood pressure over 12 weeks. Results indicated a significant reduction in both parameters compared to placebo (p < 0.05) .
- Diabetes Management : Another study focused on type 2 diabetes patients showed that administration of the compound resulted in a notable decrease in HbA1c levels after 24 weeks of treatment (p < 0.01) .
Comparative Analysis with Other Drugs
Drug Name | Mechanism of Action | Dosage | Efficacy |
---|---|---|---|
Ramipril | ACE Inhibition | 2.5–20 mg daily | Significant BP reduction |
Metformin | Decreases hepatic glucose production | 500–2000 mg daily | Improved insulin sensitivity |
Acarbose | α-Amylase/α-glucosidase inhibition | 25–100 mg three times daily | Reduced postprandial glucose |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in constructing the cyclopentapyrrole core of this compound, and what coupling strategies are effective?
The cyclopentapyrrole moiety requires stereoselective formation of its fused bicyclic structure. A Pd-catalyzed Suzuki-Miyaura coupling (as in ) can be adapted to introduce aryl/heteroaryl substituents while preserving stereochemistry. Challenges include maintaining the (2S,3aS,6aS) configuration during ring closure. Use of chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen epoxidation) is recommended to control stereocenters. Post-coupling steps should employ mild conditions (e.g., low-temperature deprotection) to prevent racemization .
Q. Which analytical techniques are critical for confirming the stereochemistry of the trihydroxyoxane moiety?
Polarimetry and NMR coupling constants () are essential for initial stereochemical analysis. For the trihydroxyoxane (likely a glucose derivative), compare H- and C-NMR data to known carbohydrate standards (e.g., α-D-galactopyranosyl derivatives in ). High-resolution mass spectrometry (HRMS) validates molecular integrity, while circular dichroism (CD) can confirm absolute configuration if chiral centers are unresolved by NMR .
Q. How can reaction conditions for the esterification step be optimized to avoid racemization?
Racemization during esterification of the (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl group can be minimized by using non-polar solvents (e.g., toluene), low temperatures (0–5°C), and coupling agents like DCC/DMAP. Alternatively, enzymatic catalysis (e.g., lipases with stereoselectivity) under mild aqueous conditions preserves chirality. Monitor reaction progress via TLC or inline IR spectroscopy to terminate reactions before side reactions occur .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments between NMR and X-ray crystallography data?
Conflicting data may arise from dynamic stereoisomerism or crystal-packing effects. Use nuclear Overhauser effect (NOE) NMR experiments to probe spatial proximity of protons in solution. For crystalline samples, compare experimental X-ray data with density functional theory (DFT)-optimized structures to identify conformational biases. If ambiguity persists, synthesize diastereomeric analogues with distinct spectral signatures for direct comparison .
Q. What in silico methods predict the compound’s interaction with biological targets such as glycosidases or proteases?
Molecular docking (e.g., AutoDock Vina) can model binding to glycosidase active sites, leveraging the trihydroxyoxane’s similarity to carbohydrate substrates. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of binding poses over time. Validate predictions with enzymatic assays: measure inhibition constants () using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) and compare to computational binding energies .
Q. What strategies mitigate signal overlap in NMR spectra caused by multiple stereocenters?
Employ 2D NMR techniques:
- HSQC/TOCSY : Resolves H-C correlations and spin systems in crowded regions.
- NOESY/ROESY : Identifies through-space interactions to confirm stereochemical assignments.
- F-NMR : If applicable, introduce fluorine tags at non-critical positions to simplify spectra. For complex mixtures (e.g., diastereomeric byproducts), use chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) coupled with inline CD detection for real-time stereochemical analysis .
Q. Methodological Considerations
Q. How to design stability studies for the compound under aqueous conditions relevant to biological assays?
Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (PBS). Monitor degradation via LC-MS at timed intervals. For hydrolytically labile ester groups, use accelerated stability testing (e.g., 50°C) to predict shelf life. Include antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) if metal-catalyzed degradation is suspected. Cross-reference with glyoxal oxidation studies ( ) to identify potential oxidative pathways .
Q. What computational tools assist in retrosynthetic planning for this multifunctional compound?
Use ChemDraw or Reaxys to identify precedents for cyclopentapyrrole and carbohydrate syntheses. Synthia (retrosynthesis software) prioritizes disconnections at amide or ester linkages due to their synthetic accessibility. For stereochemical planning, CASP (Computer-Assisted Synthetic Planning) incorporates enantioselective steps from databases like SciFinder .
Q. Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro and cell-based assays?
Discrepancies may arise from poor membrane permeability of the polar trihydroxyoxane group. Quantify cellular uptake via LC-MS/MS and correlate with activity. Modify lipophilicity by synthesizing prodrugs (e.g., acetylated hydroxyls) and retest. Use confocal microscopy with fluorescently tagged analogues to visualize subcellular localization .
Properties
IUPAC Name |
(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21?,22-,23-,24?,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZVWDOXIZGYPD-XHPMATLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@H](C([C@@H](C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858358 | |
Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357570-21-8 | |
Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.